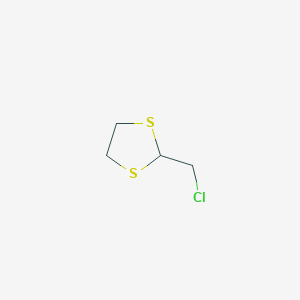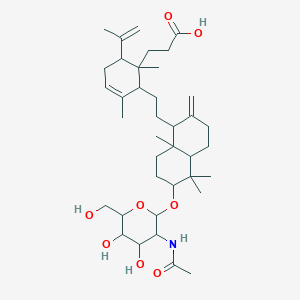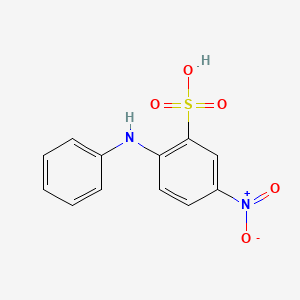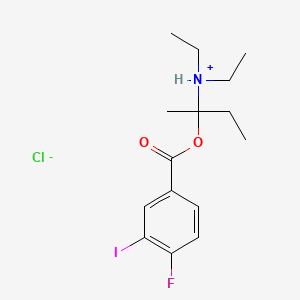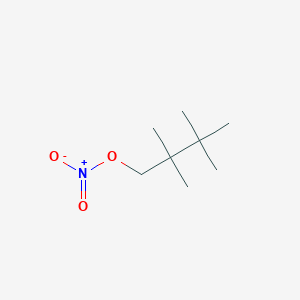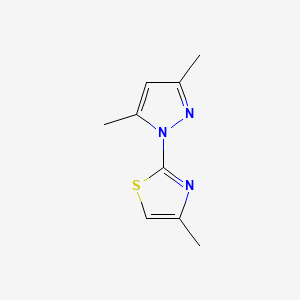![molecular formula C18H22 B13787326 1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene CAS No. 2816-98-0](/img/structure/B13787326.png)
1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene is an organic compound with a complex structure characterized by multiple methyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylphenyl with 2,3-dimethylbenzene under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-[1-(3,4-Dimethylphenyl)ethyl]-piperazine: Similar in structure but contains a piperazine ring.
2-ethyl-1,4-dimethylbenzene: Similar in structure but with different substitution patterns on the benzene ring.
Uniqueness
1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene is unique due to its specific arrangement of methyl groups and the ethyl linkage, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
2816-98-0 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC名 |
1-[1-(3,4-dimethylphenyl)ethyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-12-9-10-17(11-14(12)3)16(5)18-8-6-7-13(2)15(18)4/h6-11,16H,1-5H3 |
InChIキー |
GAYGTTQJQBOZLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(C)C2=CC(=C(C=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)

